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Compound of Interest
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N-benzyl-2-(2-

formylphenoxy)acetamide

CAS No.: 575448-44-1

Cat. No.: B2947189

Get Quote

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Synthetic Organic

Chemists, Drug Discovery Researchers

Executive Summary
The formyl-functionalized phenoxyacetamide scaffold represents a privileged structural motif in

modern medicinal chemistry. By integrating the lipophilic, hydrogen-bonding capability of the

phenoxyacetamide core with the high reactivity of a formyl (-CHO) handle, this scaffold serves

as a versatile "linchpin" intermediate.

This guide provides a comprehensive technical overview of this chemotype, focusing on the 2-

formyl (ortho) isomer derived from salicylaldehyde. This specific isomer is synthetically superior

due to the "ortho effect," which enables intramolecular cyclization pathways to access

benzofurans, benzoxazines, and complex heterocycles used in diabetes (FFA1 agonists) and

oncology therapeutics.

Structural Significance & Synthetic Access[1][2]
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The core structure consists of a phenol ether linked to an acetamide moiety, with a formyl

group positioned on the aromatic ring. The 2-formylphenoxyacetamide is the most critical

variant for diversity-oriented synthesis (DOS).

Synthetic Pathway: The Williamson Ether Protocol
The most robust method for accessing this scaffold is the alkylation of salicylaldehyde with 2-

chloroacetamide derivatives. This reaction is governed by the principles of Williamson ether

synthesis.

Mechanistic Insight:

Deprotonation: A weak base (typically

) deprotonates the phenolic hydroxyl group of salicylaldehyde, generating a phenoxide
anion.

Nucleophilic Substitution (

): The phenoxide attacks the

-carbon of the 2-chloroacetamide.

Iodide Catalysis (Finkelstein): The addition of catalytic Potassium Iodide (KI) converts the

alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction rate

significantly.

Visualization: Synthetic Workflow
The following diagram outlines the standard synthetic route and the critical decision points for

substituent selection (

).
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Figure 1: Step-wise synthetic workflow for generating the 2-formylphenoxyacetamide scaffold

via Williamson ether synthesis.

Chemical Reactivity Profile
The formyl group acts as a "chemical hook," allowing this scaffold to participate in three distinct

reaction classes.

Multicomponent Reactions (MCRs)
The aldehyde functionality makes this scaffold an ideal substrate for isocyanide-based MCRs.

Ugi Reaction: Reaction with an amine, carboxylic acid, and isocyanide yields highly

substituted peptidomimetics.

Passerini Reaction: Reaction with a carboxylic acid and isocyanide yields

-acyloxycarboxamides.[1]

Groebke-Blackburn-Bienaymé (GBB): If an amino-pyridine is used, the formyl group

facilitates the formation of fused imidazo[1,2-a]pyridines.

Intramolecular Cyclization (The "Killer App")
The defining feature of the ortho-formyl derivative is its ability to undergo intramolecular

cyclization to form benzofurans.

Mechanism (Rap-Stoermer / Feist-Benary Type): Under basic conditions, the active methylene

group of the acetamide (or a condensed intermediate) can attack the carbonyl carbon of the

aldehyde. This is often followed by dehydration to aromatize the system, yielding 2-substituted

benzofurans. This pathway is critical for generating libraries of biologically active heterocycles

without using transition metal catalysts.

Visualization: Divergent Reactivity
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Figure 2: The divergent reactivity profile of the scaffold, highlighting its role as a precursor for

MCRs and heterocyclic synthesis.
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Medicinal Chemistry Applications
The formyl-functionalized phenoxyacetamide scaffold is not merely a synthetic curiosity; it is a

validated pharmacophore precursor.

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonists
Research has identified phenoxyacetamide derivatives as potent agonists for FFA1, a target for

Type 2 Diabetes treatment. The formyl group often serves as the attachment point for lipophilic

tails required to bind to the receptor's allosteric site.

Mechanism: Amplification of glucose-stimulated insulin secretion (GSIS).[2][3]

Key Insight: Modifications at the formyl position (e.g., conversion to oximes or acrylic acids)

significantly impact ligand lipophilicity efficiency (LLE).

Antimicrobial & Anticancer Agents
Anticancer: Derivatives synthesized via the Ugi reaction have shown potency against HepG2

(liver cancer) cell lines by inducing apoptosis through PARP-1 inhibition.

Antimicrobial: The benzofuran derivatives accessible from this scaffold exhibit broad-

spectrum activity against Gram-positive bacteria.

Experimental Protocols
Protocol A: Synthesis of 2-(2-Formylphenoxy)-N-
phenylacetamide
Standard preparation of the scaffold.

Reagents:

Salicylaldehyde (10 mmol)

2-Chloro-N-phenylacetamide (10 mmol)

Potassium Carbonate (
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) (anhydrous, 15 mmol)

Potassium Iodide (KI) (catalytic, 0.5 mmol)

Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Procedure:

Activation: In a round-bottom flask, dissolve salicylaldehyde in acetone. Add

and stir at room temperature for 30 minutes. Observation: The solution may turn
yellow/orange due to phenoxide formation.

Addition: Add 2-chloro-N-phenylacetamide and KI to the mixture.

Reflux: Heat the mixture to reflux (

for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Workup: Cool to room temperature. Filter off the inorganic salts (

). Evaporate the solvent under reduced pressure.

Purification: Pour the residue into crushed ice/water with vigorous stirring. The product

usually precipitates as a solid. Filter, wash with cold water, and recrystallize from

Ethanol/Water.

Validation Data:

Yield: Typically 75–85%.

NMR (400 MHz,

): Look for the singlet of the methylene protons (

) around

4.70 ppm and the distinct aldehyde proton (

) singlet around
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10.4 ppm.[4]

Protocol B: Cyclization to Benzofuran-2-carboxamide
Conversion of the scaffold into a heterocycle.

Reagents:

2-(2-Formylphenoxy)-N-phenylacetamide (1 mmol)

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 equiv) or Sodium Ethoxide.

Solvent: Acetonitrile or Ethanol.

Procedure:

Dissolve the substrate in dry acetonitrile.

Add DBU dropwise at room temperature.

Heat to reflux for 3–5 hours.

Mechanism Check: The base abstracts a proton from the

-methylene; the carbanion attacks the aldehyde. Subsequent dehydration yields the
benzofuran.

Workup: Concentrate solvent, neutralize with dilute HCl, and extract with ethyl acetate.

Quantitative Data Summary
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Compound
Class

Reaction Type
Target/Applicat
ion

Typical Yield Key Ref

Scaffold Williamson Ether Intermediate 80-90% [1]

Benzofuran
Intramolecular

Aldol
Antimicrobial 70-85% [2]

Peptidomimetic Ugi 4-CR
Protease

Inhibitor
60-80% [3]

Imidazo-pyridine GBB 3-CR
Fluorescent

Probe
55-75% [3]

References
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty

acid receptor 1 agonists. Source: PubMed (NIH) [Link]

A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization

reactions of unsaturated acyloxy sulfone derivatives. Source: PubMed Central (PMC) [Link]

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source:

MDPI (Molecules) [Link]

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent

Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: MDPI (Journal of

Functional Biomaterials) [Link]

Synthesis and reactivity of monothio-oxamides (Relevant Context on Chloroacetamide

Reactivity). Source: ResearchGate [Link]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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